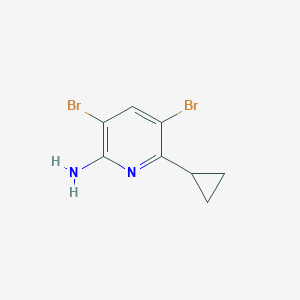

3,5-Dibromo-6-cyclopropylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dibromo-6-cyclopropylpyridin-2-amine is a compound that can be presumed to have a pyridine core structure with bromine atoms substituted at the 3 and 5 positions, and a cyclopropyl group attached to the 6 position. The presence of an amine group at the 2 position indicates potential for various chemical reactions and interactions due to its nucleophilic character.

Synthesis Analysis

The synthesis of N-cyclopropyl derivatives, such as 3,5-Dibromo-6-cyclopropylpyridin-2-amine, can be achieved through the reaction of anilines with cyclopropylboronic acid. This process is facilitated by the presence of a copper catalyst, specifically Cu(OAc)2, and a bipyridine ligand under an air atmosphere. The reaction is carried out in dichloroethane with sodium carbonate or sodium bicarbonate as the base, yielding good to excellent yields of the desired N-cyclopropyl derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of 3,5-Dibromo-6-cyclopropylpyridin-2-amine is not detailed in the provided papers, the general structure can be inferred. The pyridine ring serves as a stable aromatic platform, while the cyclopropyl group adds steric bulk and may influence the electronic properties of the molecule. The dibromo substitution pattern could affect the reactivity of the amine group and the overall electronic distribution within the molecule.

Chemical Reactions Analysis

The amine group in 3,5-Dibromo-6-cyclopropylpyridin-2-amine is a site for potential chemical reactions. Amines are known to participate in a variety of reactions, including but not limited to, N-alkylation, acylation, and electrophilic aromatic substitution. The presence of the bromine atoms may also allow for further functionalization through cross-coupling reactions. The electronic coupling between amine redox sites, as studied in the context of a [Re(CO)3Cl]-chelated 2,2'-bipyridine system, suggests that similar coupling reactions could be possible with the amine group in the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-6-cyclopropylpyridin-2-amine would be influenced by its molecular structure. The bromine atoms would contribute to the molecule's overall mass and could impact its boiling and melting points. The cyclopropyl group may confer a degree of rigidity to the molecule, potentially affecting its conformational stability. The amine group is likely to be a site of basicity and nucleophilicity, which would be important in reactions such as acid-base chemistry or in the formation of coordination complexes. Although not directly studied in the provided papers, similar compounds containing polypyridine and amine functionalities have been shown to exhibit interesting photophysical and electrochemical properties, which could also be relevant for 3,5-Dibromo-6-cyclopropylpyridin-2-amine .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Catalysis

3,5-Dibromo-6-cyclopropylpyridin-2-amine is significant in the synthesis of various bioactive compounds and organic materials. A study demonstrated its utility in selective synthesis methods, highlighting its role in the preparation of 2-aminopyridines through reactions with primary or secondary amines. This process is crucial for creating medicinally important compounds and has shown excellent yields in cross-coupling reactions, demonstrating its versatility in synthetic chemistry (Bolliger, Oberholzer, & Frech, 2011).

2. Formation of Pyridine-Containing Macrocycles

Research also indicates the use of 3,5-dibromo-6-cyclopropylpyridin-2-amine in the formation of new families of pyridine-containing macrocycles. These macrocycles, synthesized through palladium-catalyzed amination, hold potential for various applications in chemical synthesis and possibly in medicinal chemistry due to their unique structural properties (Averin et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dibromo-6-cyclopropylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2/c9-5-3-6(10)8(11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWLTXHHONTKSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-6-cyclopropylpyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)

![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)